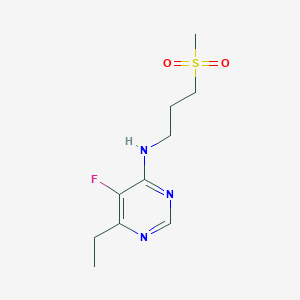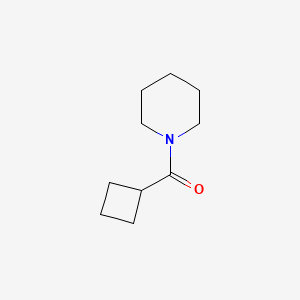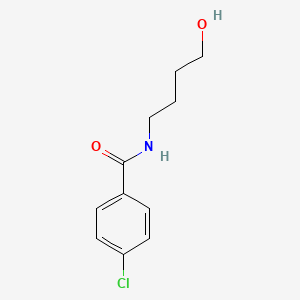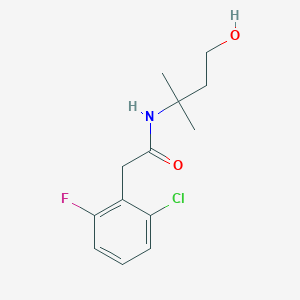
6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an ethyl group at the 6th position, a fluorine atom at the 5th position, and a methylsulfonylpropyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 6th position of the pyrimidine ring via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.
Fluorination: The fluorine atom can be introduced at the 5th position through electrophilic fluorination using reagents like Selectfluor.
Attachment of the Methylsulfonylpropyl Group: The final step involves the nucleophilic substitution reaction where the nitrogen atom at the 4th position is alkylated with 3-methylsulfonylpropyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methylsulfonylpropyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-ethyl-N-(3-methylsulfonylpropyl)pyrimidin-4-amine
- 6-ethyl-5-bromo-N-(3-methylsulfonylpropyl)pyrimidin-4-amine
- 6-ethyl-5-fluoro-N-(3-methylsulfonylbutyl)pyrimidin-4-amine
Uniqueness
6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom and the methylsulfonylpropyl group enhances its lipophilicity and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3O2S/c1-3-8-9(11)10(14-7-13-8)12-5-4-6-17(2,15)16/h7H,3-6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNPHDNCTLNNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCCCS(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(3-Methyloxolan-3-yl)amino]methyl]benzamide](/img/structure/B6643904.png)
![4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-nitroaniline](/img/structure/B6643909.png)
![2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B6643916.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B6643921.png)
![4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B6643935.png)
![2-(2-chloro-6-fluorophenyl)-N-[(3S)-piperidin-3-yl]acetamide](/img/structure/B6643941.png)
![(2R)-2-[[2-amino-2-(4-methylphenyl)acetyl]amino]butanoic acid](/img/structure/B6643944.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643974.png)
![N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6643976.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B6643977.png)
